molecular formula C10H8ClNO2 B167721 2-(6-chloro-1H-indol-3-yl)acetic acid CAS No. 1912-44-3

2-(6-chloro-1H-indol-3-yl)acetic acid

Cat. No. B167721
M. Wt: 209.63 g/mol
InChI Key: KKJVTNQWFSAWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06890948B1

Procedure details

Sodium hydride (0.19 g of 60% suspension in oil) was suspended in dry THF (10 ml). 6-Chloroindole-3-acetic acid (SR058)(100 mg, 0.48 mmol) in THF (5 ml) was added dropwise and the mixture then stirred for 10 minutes. Iodomethane (0.34 g, 2.4 mmol) was then added, and the mixture stirred overnight. Excess sodium hydride was carefully destroyed by dropwise addition of water, and then the mixture was acidified (1M HCl) and extracted with ethyl acetate (3×50 ml), the organic layers dried over MgSO4, and the solvent evaporated to give a brown powder, yield 75 mg, 70%, m.p. 130-132° C. dec.; m/z 225, 223 (M+), 180, 178 (M+-CO2H); δH/ppm 7.46-6.92 (4H, m, Ar—H), 3.77 (3H, s, N—Me), 3.70 (2H, s, ArCH2).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][NH:10]2)=[CH:6][CH:5]=1.I[CH3:18]>C1COCC1>[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][N:10]2[CH3:18])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=C2C(=CNC2=C1)CC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.34 g
Type
reactant
Smiles
IC
Step Four
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture then stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Excess sodium hydride was carefully destroyed by dropwise addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown powder, yield 75 mg, 70%, m.p. 130-132° C. dec.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=CC=C2C(=CN(C2=C1)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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